molecular formula C23H19NO3 B11278955 2-[(3-methoxybenzyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

2-[(3-methoxybenzyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B11278955
M. Wt: 357.4 g/mol
InChI Key: RQYXOVVSEUUDRR-UHFFFAOYSA-N
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Description

2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and an indene-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzylamine with 2-phenylindene-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted indene derivatives.

Scientific Research Applications

2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds with similar indene core structures, such as indene-1,3-dione derivatives.

    Methoxyphenyl Compounds: Molecules containing methoxyphenyl groups, such as 3-methoxybenzylamine derivatives.

    Phenyl Compounds: Compounds with phenyl groups, such as benzene derivatives.

Uniqueness

2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylamino]-2-phenylindene-1,3-dione

InChI

InChI=1S/C23H19NO3/c1-27-18-11-7-8-16(14-18)15-24-23(17-9-3-2-4-10-17)21(25)19-12-5-6-13-20(19)22(23)26/h2-14,24H,15H2,1H3

InChI Key

RQYXOVVSEUUDRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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